molecular formula C12H18N2O4 B1590413 3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid CAS No. 28860-96-0

3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

Cat. No.: B1590413
CAS No.: 28860-96-0
M. Wt: 254.28 g/mol
InChI Key: RPCRUCVXKKSQBD-LBPRGKRZSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid is an organic compound that features a hydrazine functional group attached to a propanoic acid backbone, with a 3,4-dimethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.

    Formation of Hydrazone: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with hydrazine to form the corresponding hydrazone.

    Alkylation: The hydrazone is then alkylated using a suitable alkylating agent to introduce the 2-methylpropanoic acid moiety.

    Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The methoxyphenyl group may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxyphenethylamine
  • 3,4-Dimethoxyphenylpropanoic acid

Uniqueness

3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid is unique due to the presence of both a hydrazine group and a 3,4-dimethoxyphenyl group. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.

Properties

CAS No.

28860-96-0

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

(2S)-3-(3,4-dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

InChI

InChI=1S/C12H18N2O4/c1-12(14-13,11(15)16)7-8-4-5-9(17-2)10(6-8)18-3/h4-6,14H,7,13H2,1-3H3,(H,15,16)/t12-/m0/s1

InChI Key

RPCRUCVXKKSQBD-LBPRGKRZSA-N

SMILES

CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)NN

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)OC)OC)(C(=O)O)NN

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)NN

Key on ui other cas no.

937203-35-5
28860-96-0

Pictograms

Irritant; Health Hazard

sequence

X

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure for preparation of compound 119, and treatment of the resulting 120 with 0.33M of LiOH in H2O/MeOH/THF before Boc removal by TFA, provided the title compound 121. 1H NMR (CD3OD, 400 MHz): 1.49 (s, 3H), 3.05 (dd, 2H), 3.80 (2 s, 6H), 6.77–6.92 (m, 3H). MS (ESI) m/z 255.25 (M+H+).
Name
compound 119
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
H2O MeOH THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
title compound 121

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Reactant of Route 2
3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Reactant of Route 3
3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Reactant of Route 4
3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Reactant of Route 5
3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Reactant of Route 6
3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

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